molecular formula C20H28O2 B161579 Hispanone CAS No. 82462-67-7

Hispanone

Cat. No. B161579
CAS RN: 82462-67-7
M. Wt: 300.4 g/mol
InChI Key: DGCSFZBBNZMTAQ-AZUAARDMSA-N
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Description

Hispanone is a natural compound extracted from the aerial parts of Leonurus japonicus . It belongs to the chemical family of Diterpenoids . It has been found to inhibit the generation of superoxide anion and the release of elastase, showing anti-inflammatory activity .


Synthesis Analysis

The synthesis of Hispanone involves the reaction of ketone with 3-(2-lithioethyl)furan to give a coupling product. This product undergoes rearrangement and oxidation to produce Hispanone .


Molecular Structure Analysis

Hispanone has a molecular formula of C20H28O2 and a molecular weight of 300.44 g/mol . Its IUPAC name is (4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one .


Physical And Chemical Properties Analysis

Hispanone is a powder in physical form . It has a molecular weight of 300.44 g/mol and a molecular formula of C20H28O2 . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Synthesis and Biological Activity

  • Hispanone, a biologically active furolabdane, is synthesized starting from (R)-carvone, derived from the Mediterranean medicinal plant Ballota saxatilis. This synthesis route is significant for understanding its potential applications in pharmacology and biochemistry (Hersel, Steck, & Seifert, 2000).

Anti-inflammatory Activity

  • In a study involving labdane diterpenoids isolated from Leonurus japonicus, hispanone exhibited notable anti-inflammatory properties. This finding highlights its potential therapeutic use in conditions characterized by inflammation (Jing Qin et al., 2014).

Synthesis and Selectivity in Anti-Cancer Activity

  • The synthesis of hispidin, a compound related to hispanone, demonstrated selective cytotoxicity toward cancer cells compared to normal cells, suggesting its potential use in cancer therapy (Gonindard et al., 1997).

Safety And Hazards

Hispanone is a flammable liquid and should be kept away from fire and high temperatures to avoid causing fire and explosion . During handling, protective eyewear and gloves should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSFZBBNZMTAQ-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hispanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
AWW van Wyk, CA Gray, RA Keyzers, DEA Rivett… - Tetrahedron, 2005 - Elsevier
… Hispanolone is an abundant constituent of this latter plant and can be readily dehydrated to afford hispanone (5). Hispanolone and hispanone have proved to be useful precursors for …
Number of citations: 6 www.sciencedirect.com
J Qin, HM Li, L Gao, D Liu, RT Li, KH Lee - Phytochemistry Letters, 2014 - Elsevier
Two new, 16-oxo-leoheteronone A (1) and 15-methoxyleoheteronin B (2), and four known, 8,9-secohispanolone (3), galeopsin (4), hispanone (5), and leoheteronin B (6), labdane …
Number of citations: 21 www.sciencedirect.com
PM Giang, PT Son, K Matsunami… - Chemical and …, 2005 - jstage.jst.go.jp
… 3, 6, 8, 9, 11), 15-epileoheteronones B (7), D (10), and E (12), and four known leopersin B (1), 15-epileopersin B (2), leopersin C (4), and 15-epileopersin C (5), together with hispanone (…
Number of citations: 35 www.jstage.jst.go.jp
CA Gray, DEA Rivett, MT Davies-Coleman - Phytochemistry, 2003 - Elsevier
… Recently we have used the dehydrated analogue of 1, hispanone (2), as a model compound to investigate the preparation of 6β,7α-hydroxylated labd-8-enes. Interestingly, one of the …
Number of citations: 31 www.sciencedirect.com
CA Gray - 2002 - commons.ru.ac.za
… Comprehensive studies using hispanone (5.1) as a model compound showed that 6,7… In the process, fourteen new hispanone analogues were prepared and most of these were …
Number of citations: 3 commons.ru.ac.za
LTT Nguyen, HKT Vo, SV Dang, TH Le, LD Ha… - Phytochemistry …, 2017 - Elsevier
A new labdane diterpenoid, leojaponicin (1), a novel norlabdane, methyl 15,16-dinor-7-oxolabda-8-ene-14-oate (2), along with four known labdanes, hispanone (3), leoheteronins A (4) …
Number of citations: 14 www.sciencedirect.com
LTT Nguyen, PT Tran, DN Bui, HT Nguyen… - Phytochemistry …, 2021 - Elsevier
… The spectral data indicated that the furan ring in hispanone were replaced by a tetrahydrofuran ring carrying four sp 3 carbons including three oxygenated ones [δ H 5.58 (br s, H-15), …
Number of citations: 2 www.sciencedirect.com
U Hersel, M Steck, K Seifert - European Journal of Organic …, 2000 - Wiley Online Library
… [17] In our hands, it was rearranged and oxidized with PCC to hispanone (21) (Scheme 4). A … The first total synthesis of the 7-functionalized hispanone (21) started with the key …
BZS Awen, M Nozawa, H Hagiwara - Organic Preparations and …, 2008 - Taylor & Francis
… establishing the absolute stereochemistry of the natural Hispanone (66) is a fungicidal and … )ethyllithium followed by oxidation by PCC completed the total synthesis of hispanone (66)? …
Number of citations: 13 www.tandfonline.com
J Qin, ZH Chen, JK Liu, Y Xiong, J Jia… - Northwest …, 2018 - cabdirect.org
Objective: To study the chemical composition of the ethyl acetate extraction part of the 75% acetone extract on the motherwort grassland. Methods: Using silica gel, Sephadex LH-20 gel …
Number of citations: 0 www.cabdirect.org

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